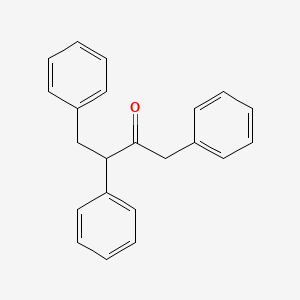
2-Butanone, 1,3,4-triphenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Butanone, 1,3,4-triphenyl- is an organic compound that belongs to the class of ketones It is characterized by the presence of a carbonyl group (C=O) bonded to two carbon atoms, one of which is part of a butanone structure, and the other is substituted with three phenyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-Butanone, 1,3,4-triphenyl- can be synthesized through several methods. One common approach involves the use of the Wittig reaction, where an organophosphorus ylide reacts with a ketone to form the desired product . The reaction typically requires strong bases such as butyl lithium and is carried out under anhydrous conditions to prevent the decomposition of the ylide.
Another method involves the aldol condensation reaction, where two aldehydes or ketones react to form a β-hydroxy ketone, which can then undergo dehydration to yield the final product . This reaction is usually catalyzed by bases such as sodium hydroxide or acids such as sulfuric acid.
Industrial Production Methods
Industrial production of 2-Butanone, 1,3,4-triphenyl- often involves the dehydrogenation of 2-butanol using catalysts such as copper, zinc, or bronze at high temperatures ranging from 400 to 550°C . This method ensures high conversion rates and selectivity towards the desired product.
Análisis De Reacciones Químicas
Types of Reactions
2-Butanone, 1,3,4-triphenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: It can be reduced to form alcohols or other reduced products.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents such as halogens (chlorine, bromine) and nitrating agents (nitric acid) are commonly employed.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols and alkanes.
Substitution: Halogenated and nitrated phenyl derivatives.
Aplicaciones Científicas De Investigación
2-Butanone, 1,3,4-triphenyl- has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a starting material for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications and pharmacological properties.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-Butanone, 1,3,4-triphenyl- involves its interaction with various molecular targets and pathways. For example, in the aldol reaction, the compound forms an enolate intermediate, which then reacts with a carbonyl group to form a β-hydroxy ketone . This intermediate can undergo further reactions, such as dehydration, to yield the final product. The specific molecular targets and pathways depend on the type of reaction and the conditions used.
Comparación Con Compuestos Similares
Similar Compounds
Acetophenone: A simpler ketone with one phenyl group.
Benzophenone: A ketone with two phenyl groups.
Triphenylmethane: A compound with three phenyl groups attached to a central carbon atom.
Uniqueness
2-Butanone, 1,3,4-triphenyl- is unique due to its combination of a butanone structure with three phenyl groups, which imparts distinct chemical and physical properties. This structural arrangement allows for a wide range of chemical reactions and applications that are not possible with simpler ketones or aromatic compounds.
Propiedades
Número CAS |
62640-72-6 |
|---|---|
Fórmula molecular |
C22H20O |
Peso molecular |
300.4 g/mol |
Nombre IUPAC |
1,3,4-triphenylbutan-2-one |
InChI |
InChI=1S/C22H20O/c23-22(17-19-12-6-2-7-13-19)21(20-14-8-3-9-15-20)16-18-10-4-1-5-11-18/h1-15,21H,16-17H2 |
Clave InChI |
DHCDVVIUFMJGFS-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CC(C2=CC=CC=C2)C(=O)CC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


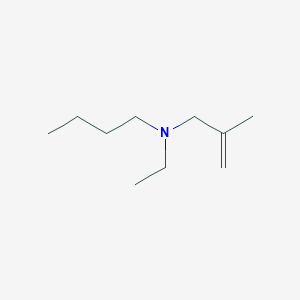
![Piperidinium, 1-methyl-1-[2-[(1-oxopentyl)oxy]ethyl]-](/img/structure/B14514741.png)
![N,N-Dimethyl-7-[methyl(octyl)amino]-3H-phenothiazin-3-iminium chloride](/img/structure/B14514755.png)
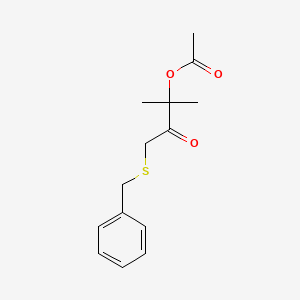
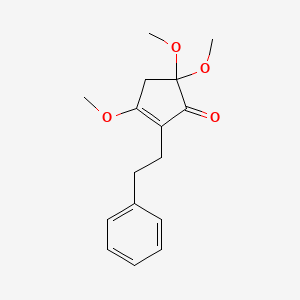
![Phenyl 2-[(2,6-dichloropyridin-3-yl)oxy]propanoate](/img/structure/B14514771.png)
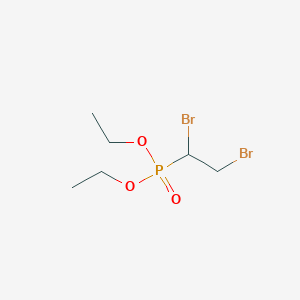

![4-({2-Hydroxy-4-[(4-hydroxybenzoyl)oxy]butoxy}carbonyl)benzoate](/img/structure/B14514787.png)
![2-[(2,2-Dichloroethenyl)carbamoyl]phenyl dodecanoate](/img/structure/B14514788.png)
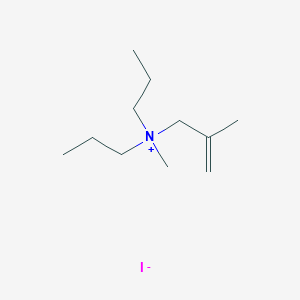
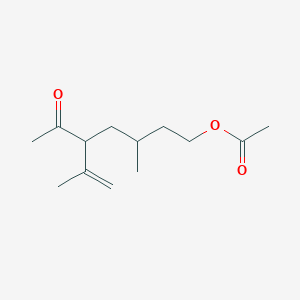
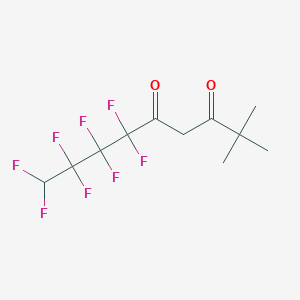
![3,3'-Dioxa-6,6'-spirobi[bicyclo[3.1.0]hexane]-2,2',4,4'-tetrone](/img/structure/B14514810.png)
